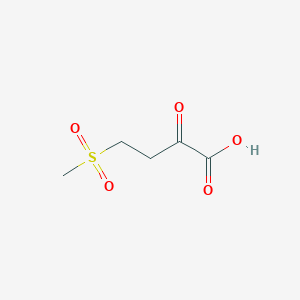![molecular formula C19H18N2O2 B12533178 3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol CAS No. 821784-55-8](/img/structure/B12533178.png)
3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol is a complex organic compound featuring a pyridine ring substituted with a hydroxyphenyl group and an aminomethylphenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using microwave irradiation to reduce reaction times and improve yields . Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of a nitro group can produce an amine.
Wissenschaftliche Forschungsanwendungen
3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Hydroxy(pyridin-2-yl)methyl)phenol: Similar structure but with different substitution patterns.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Different core structure but similar functional groups.
Uniqueness
3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
821784-55-8 |
|---|---|
Molekularformel |
C19H18N2O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
3-[[[5-(4-hydroxyphenyl)pyridin-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C19H18N2O2/c22-18-6-4-16(5-7-18)17-8-15(12-21-13-17)11-20-10-14-2-1-3-19(23)9-14/h1-9,12-13,20,22-23H,10-11H2 |
InChI-Schlüssel |
PTAFTERNRLILOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CNCC2=CC(=CN=C2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


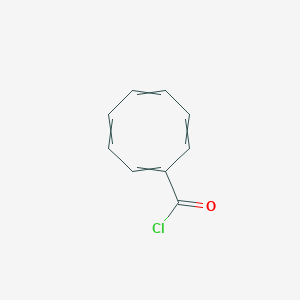
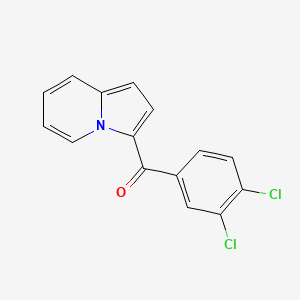
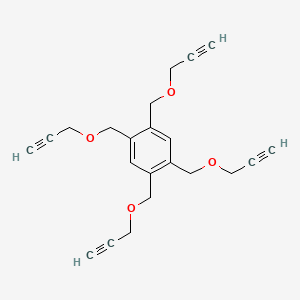


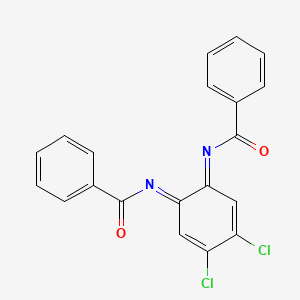
![4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B12533144.png)

![(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12533158.png)
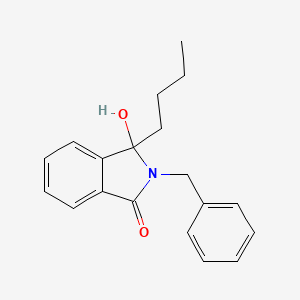

![2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12533170.png)

